molecular formula C27H22BrNO4S B12427767 (E)-N-[3-bromo-2,4,5-trideuterio-6-(trideuteriomethoxy)phenyl]sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide

(E)-N-[3-bromo-2,4,5-trideuterio-6-(trideuteriomethoxy)phenyl]sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide

Cat. No.: B12427767
M. Wt: 542.5 g/mol
InChI Key: ODTKFNUPVBULRJ-KGWRSWQESA-N
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Description

(E)-N-[3-bromo-2,4,5-trideuterio-6-(trideuteriomethoxy)phenyl]sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide is a complex organic compound characterized by its unique structure, which includes deuterium atoms and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[3-bromo-2,4,5-trideuterio-6-(trideuteriomethoxy)phenyl]sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide typically involves multiple steps. The process begins with the preparation of the deuterated phenyl ring, followed by the introduction of the sulfonyl and naphthalene groups. The final step involves the formation of the prop-2-enamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. Additionally, the use of deuterated reagents and solvents would be essential to maintain the integrity of the deuterium atoms in the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[3-bromo-2,4,5-trideuterio-6-(trideuteriomethoxy)phenyl]sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, such as temperature and solvent choice, play a critical role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution of the bromine atom can result in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-[3-bromo-2,4,5-trideuterio-6-(trideuteriomethoxy)phenyl]sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the study of isotope effects and reaction mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. The presence of deuterium atoms can help in tracing the metabolic fate of the compound in biological systems.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its unique structure may impart specific pharmacological properties, such as increased metabolic stability and reduced toxicity.

Industry

In the industrial sector, this compound can be used in the development of new materials and catalysts. Its unique properties make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (E)-N-[3-bromo-2,4,5-trideuterio-6-(trideuteriomethoxy)phenyl]sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, while the naphthalene moiety can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-[3-bromo-2,4,5-trideuterio-6-(trideuteriomethoxy)phenyl]sulfonyl-3-[2-(phenylmethyl)phenyl]prop-2-enamide
  • (E)-N-[3-bromo-2,4,5-trideuterio-6-(trideuteriomethoxy)phenyl]sulfonyl-3-[2-(naphthalen-1-ylmethyl)phenyl]prop-2-enamide

Uniqueness

The uniqueness of (E)-N-[3-bromo-2,4,5-trideuterio-6-(trideuteriomethoxy)phenyl]sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide lies in its specific combination of functional groups and deuterium atoms. This combination imparts unique chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C27H22BrNO4S

Molecular Weight

542.5 g/mol

IUPAC Name

(E)-N-[3-bromo-2,4,5-trideuterio-6-(trideuteriomethoxy)phenyl]sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide

InChI

InChI=1S/C27H22BrNO4S/c1-33-25-14-13-24(28)18-26(25)34(31,32)29-27(30)15-12-21-7-3-5-9-23(21)17-19-10-11-20-6-2-4-8-22(20)16-19/h2-16,18H,17H2,1H3,(H,29,30)/b15-12+/i1D3,13D,14D,18D

InChI Key

ODTKFNUPVBULRJ-KGWRSWQESA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1OC([2H])([2H])[2H])S(=O)(=O)NC(=O)/C=C/C2=CC=CC=C2CC3=CC4=CC=CC=C4C=C3)[2H])Br)[2H]

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)NC(=O)C=CC2=CC=CC=C2CC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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